2-Hydroxyadipic acid

描述

This compound has been reported in Aloe africana and Caenorhabditis elegans with data available.

This compound is a hydroxy-dicarboxylic acid formed by the reduction of 2-ketoadipic acid. Deficiency of 2-ketoadipic dehydrogenase causes 2-ketoadipic acidemia (OMIM 245130), a condition characterized by accumulation and excretion of this compound (with 2-ketoadipic and 2-aminoadipic) probably without adverse phenotypic effects.(OMMBID - The Metabolic and Molecular Bases of Inherited Disease, CH.95). A method involving derivatization and combined gas chromatography--mass spectrometry has been recently developed to separate the enantiomers of 3-hydroxyadipic acid It has been shown that 3-hydroxyadipic acid excreted in urine consists of at least 95% of the L-enantiomer. This finding supports the hypothesis that dicarboxylic acids are degraded by ordinary beta-oxidation, and indicates that adipic acid may be converted into succinic acid. (A3342, A3342).

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxyhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTXIFWBPRRYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864823 | |

| Record name | 2-Hydroxyhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18294-85-4 | |

| Record name | 2-Hydroxyadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18294-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyadipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018294854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyhexanedioic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R89QH9TSX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxyadipic Acid: Chemical Structure, Properties, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxyadipic acid, a dicarboxylic acid of growing interest in metabolic research and as a potential biochemical building block. This document details its chemical structure, physicochemical properties, metabolic context, and relevant experimental methodologies.

Chemical Structure and Properties

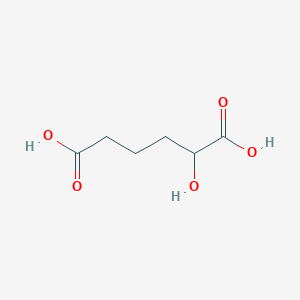

This compound, systematically named 2-hydroxyhexanedioic acid , is a six-carbon dicarboxylic acid with a hydroxyl group at the alpha-position.[1] Its structure is closely related to adipic acid, a key monomer in the polymer industry.

Chemical Structure:

Stereochemistry: The chiral center at the second carbon atom means that this compound can exist as two enantiomers: (R)-2-hydroxyadipic acid and (S)-2-hydroxyadipic acid.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-hydroxyhexanedioic acid | [1][2] |

| Synonyms | α-Hydroxyadipic acid, 2-Hydroxyhexanedioate | [2][3][4] |

| Chemical Formula | C₆H₁₀O₅ | [1][2][4] |

| Molecular Weight | 162.14 g/mol | [1][2][4] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 151 °C | [5] |

| Boiling Point | 401.6 °C at 760 mmHg (Predicted) | [5] |

| Water Solubility | Soluble | [5] |

| pKa (Predicted) | 3.77 ± 0.21 | [5] |

| InChI Key | OTTXIFWBPRRYOG-UHFFFAOYSA-N | [1][2] |

| CAS Number | 18294-85-4 | [1][2][4] |

Metabolic Significance

This compound is a key intermediate in the degradation pathway of the essential amino acid L-lysine.[1][6] This metabolic process is crucial for maintaining amino acid homeostasis.

Lysine Degradation Pathway

In mammals, lysine degradation primarily occurs in the mitochondria. This compound is formed from the reduction of 2-ketoadipic acid, another intermediate in this pathway.[1][6][7] The accumulation of this compound in urine and blood is a characteristic biomarker for the rare genetic disorder known as 2-ketoadipic aciduria , which results from a deficiency in the enzyme 2-ketoadipic dehydrogenase.[1][4][6]

The following diagram illustrates the position of this compound within the lysine degradation pathway.

Potential Signaling Role

While this compound is well-established as a metabolic intermediate, its role as a signaling molecule is not yet clearly defined in scientific literature. Some studies suggest that dicarboxylic acids, in general, can influence cellular processes. For instance, they can act as alternative energy substrates and may affect the properties of cell membranes.[6][8] However, a specific signaling cascade initiated by this compound has not been identified. Future research may explore whether this molecule has signaling functions beyond its metabolic role, particularly in pathological conditions where its concentration is elevated.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. One approach involves the oxidation of 2-hydroxycyclohexanone.

Protocol: Oxidation of 2-Hydroxycyclohexanone [9][10]

-

Reactants: 2-hydroxycyclohexanone (substrate), H₄PVW₁₁O₄₀ (heteropolyacid catalyst), and molecular oxygen (oxidant).

-

Solvent: An appropriate organic solvent.

-

Procedure: The reaction is carried out by stirring the substrate and catalyst in the solvent under an oxygen atmosphere.

-

Yield: This method has been reported to yield this compound in moderate amounts (up to 39%).[9][10]

Another reported synthesis involves the hydrolysis of 2-acetoxyhexanedioic acid with lithium hydroxide in a tetrahydrofuran/water mixture, reportedly achieving a high yield.[5] A further method is the reduction of 2-oxohexanedioic acid.[5]

Purification Methods

Purification of this compound from a reaction mixture can be achieved through standard techniques for dicarboxylic acids.

Protocol: Purification by Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot water.

-

Cooling: Slowly cool the solution to allow for the formation of crystals.

-

Filtration: Collect the crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold water to remove impurities.

-

Drying: Dry the purified crystals under vacuum.

Protocol: Purification by Chromatography

Chromatographic techniques can also be employed for the purification of dicarboxylic acids.[11][12]

-

Stationary Phase: A suitable chromatographic resin, such as an amphoteric resin, can be used.[11]

-

Mobile Phase: An appropriate solvent system is used to elute the components of the mixture.

-

Elution: The dicarboxylic acid of interest is separated based on its differential partitioning between the stationary and mobile phases.

Analytical Methods

The quantification and identification of this compound in biological and synthetic samples can be performed using chromatographic techniques coupled with mass spectrometry or nuclear magnetic resonance spectroscopy.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. A common method is a two-step process of methoximation followed by silylation.

-

Sample Preparation: Extract the organic acids from the sample matrix.

-

Methoximation: React the dried extract with methoxyamine hydrochloride in pyridine to protect the keto groups and prevent tautomerization.

-

Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the acidic protons to trimethylsilyl (TMS) esters and ethers, increasing volatility.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. A typical column used for organic acid analysis is a 5%-phenyl-95%-dimethylpolysiloxane capillary column.

The following diagram outlines a general workflow for the GC-MS analysis of organic acids like this compound.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used for the analysis of dicarboxylic acids without derivatization.

-

Sample Preparation: Prepare a solution of the sample in the mobile phase.

-

HPLC System: Use a reverse-phase column (e.g., C18) with an acidic aqueous mobile phase (e.g., water with perchloric acid or formic acid).[13]

-

Detection: Detection can be achieved using a UV detector at a low wavelength (e.g., 200-210 nm) or by coupling the HPLC to a mass spectrometer (LC-MS).

Conclusion

This compound is a metabolically significant dicarboxylic acid with well-defined chemical and physical properties. Its role as an intermediate in lysine degradation is firmly established, and its accumulation serves as a key indicator of 2-ketoadipic aciduria. While its potential as a signaling molecule remains an open area for investigation, the methodologies for its synthesis, purification, and analysis are accessible through established protocols for organic acids. This guide provides a solid foundation for researchers and professionals in drug development and metabolic studies to further explore the chemistry and biology of this intriguing molecule.

References

- 1. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-hydroxyhexanedioic acid | C6H10O5 | CID 9855559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Biochemicals - CAT N°: 36482 [bertin-bioreagent.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Use of dicarboxylic acids in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 10. 2-hydroxyadipic-acid-production-by-oxidation-of-2-hydroxycyclohexanone-with-molecular-oxygen - Ask this paper | Bohrium [bohrium.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. [Separation of dicarboxylic acid by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Hydroxyadipic Acid (CAS 18294-85-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxyadipic acid (CAS 18294-85-4), a dicarboxylic fatty acid with significant implications in metabolic pathways, disease states, and biotechnological applications. This document details its physicochemical properties, relevant experimental protocols, and its role in biological signaling pathways.

Core Data and Physicochemical Properties

This compound, also known as α-hydroxyadipic acid, is an organic compound with the chemical formula C₆H₁₀O₅[1][2]. It is a derivative of adipic acid with a hydroxyl group at the alpha position[3]. This metabolite is naturally found in the human body and has been reported in organisms such as Aloe africana and Caenorhabditis elegans[3].

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 18294-85-4 | [1][2] |

| Molecular Formula | C₆H₁₀O₅ | [1][2] |

| Molecular Weight | 162.14 g/mol | [1] |

| IUPAC Name | 2-hydroxyhexanedioic acid | [1] |

| Synonyms | α-Hydroxyadipic Acid, 2-Hydroxyhexanedioic acid | [1][4] |

| Physical Description | Solid | [1] |

| Solubility | Water: 250 mg/mL (1541.88 mM); DMF: 2 mg/mL; DMSO: 1 mg/mL; Ethanol: 2 mg/mL; PBS (pH 7.2): 5 mg/mL | [4][5] |

| pKa (Predicted) | 3.77 ± 0.21 | LookChem |

| Melting Point | 151 °C | LookChem |

| Boiling Point (Predicted) | 401.6 °C at 760 mmHg | LookChem |

| Density (Predicted) | 1.413 g/cm³ | TargetMol |

Spectral Data

| Spectroscopy Type | Details |

| ¹H NMR (500 MHz, Water, pH 4.0) | Shifts [ppm]: 1.63-1.80 (m), 2.37-2.40 (m), 4.11-4.13 (m) |

| ²D NMR (¹H-¹³C HSQC, 600 MHz, Water, pH 7.0) | Shifts [ppm] (F2:F1): 1.61:24.39, 1.61:36.63, 1.70:36.63, 2.20:40.02, 4.03:74.75 |

| GC-MS | Derivative: 3 TMS; Molecular Weight: 378.684; Key m/z fragments: 129.0, 171.0, 261.0 |

| LC-MS/MS (Negative Ion Mode) | Precursor m/z: 161.0455; Key fragment m/z: 143.03604, 117.05557, 99.04487, 71.05001 |

Biological Significance and Signaling Pathways

This compound is a key intermediate in several metabolic pathways, most notably in the degradation of lysine, hydroxylysine, and tryptophan[1][6]. It is formed by the reduction of 2-ketoadipic acid[7][8].

Lysine Degradation Pathway and 2-Ketoadipic Aciduria

Inborn errors of metabolism, such as 2-ketoadipic aciduria, lead to the accumulation of this compound in the urine[1][6]. This condition is caused by a deficiency in the 2-ketoadipic dehydrogenase enzyme, which is involved in the catabolism of lysine, hydroxylysine, and tryptophan[3][6]. Chronically high levels of this compound are associated with this and other metabolic disorders[3].

References

- 1. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research.chalmers.se [research.chalmers.se]

- 3. Making sure you're not a bot! [ask.orkg.org]

- 4. glpbio.com [glpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

2-Hydroxyadipic Acid: From Metabolic Anomaly to Biotechnological Precursor

An In-depth Technical Guide on the Discovery, Natural Occurrence, and Analysis of 2-Hydroxyadipic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a dicarboxylic fatty acid, has transitioned from being primarily recognized as a biomarker for a rare inborn error of metabolism to a molecule of interest in the burgeoning field of industrial biotechnology. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and metabolic significance of this compound. It details its association with 2-ketoadipic aciduria and explores its presence in various biological systems. Furthermore, this guide furnishes detailed experimental protocols for the detection and quantification of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), complete with illustrative workflows. Signaling pathways and logical relationships are also visualized to provide a clear understanding of the biochemical context of this multifaceted molecule.

Discovery and Metabolic Significance

The discovery of this compound is intrinsically linked to the study of inborn errors of metabolism. It was first identified as a significant metabolite in the urine of patients with 2-ketoadipic aciduria, also known as 2-aminoadipic 2-oxoadipic aciduria (AMOXAD)[1][2][3][4]. This rare autosomal recessive disorder is caused by mutations in the DHTKD1 gene, which encodes a subunit of the 2-oxoadipate dehydrogenase complex, an enzyme crucial for the degradation of lysine and tryptophan[1][3].

The enzymatic deficiency leads to an accumulation of 2-ketoadipic acid, which is subsequently reduced to this compound[4][5][6]. Consequently, elevated levels of this compound, along with 2-aminoadipic acid and 2-ketoadipic acid, are characteristic urinary biomarkers for this condition[1][3]. At chronically high concentrations, this compound is considered a metabotoxin and an acidogen, contributing to metabolic acidosis[7].

More recently, this compound has garnered attention as a key intermediate in the biotechnological production of adipic acid, a vital monomer for nylon synthesis. In 2023, the first successful biosynthesis of 2-hydroxyadipate in a microbial host (Escherichia coli) from glucose was reported, highlighting its potential as a renewable chemical precursor. Another 2023 study detailed its synthesis through the catalytic oxidation of 2-hydroxycyclohexanone.

Metabolic Pathway

This compound is formed via the reduction of 2-ketoadipic acid, an intermediate in the catabolic pathways of lysine and tryptophan. The pathway begins with the conversion of L-lysine to 2-aminoadipate, which is then deaminated to form 2-ketoadipate. In individuals with 2-ketoadipic aciduria, the subsequent oxidative decarboxylation of 2-ketoadipate is impaired, leading to its accumulation and subsequent reduction to this compound.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000321) [hmdb.ca]

- 2. New Cases of DHTKD1 Mutations in Patients with 2-Ketoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]

- 4. metabolicsupportuk.org [metabolicsupportuk.org]

- 5. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

The Biochemical Nexus of 2-Hydroxyadipic Acid: From Lysine Catabolism to Disease Biomarker

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the biochemical role of 2-hydroxyadipic acid in metabolism. This whitepaper details the metabolic pathways, enzymatic reactions, and clinical significance of this dicarboxylic acid, providing a critical resource for understanding its involvement in human health and disease.

This compound, a six-carbon α-hydroxy dicarboxylic acid, primarily emerges as an intermediate in the catabolism of the essential amino acid L-lysine. Its metabolic journey is intricately linked to cellular energy production and amino acid homeostasis. The guide elucidates the enzymatic conversion of 2-oxoadipate to 2-hydroxyadipate and its subsequent, though less understood, metabolic fate in mammalian systems.

The document provides a thorough examination of the analytical methodologies employed to quantify this compound in biological matrices. Detailed protocols for gas chromatography-mass spectrometry (GC-MS), a cornerstone technique for organic acid analysis, are presented, including crucial sample preparation and derivatization steps.

A key feature of this technical guide is the systematic presentation of quantitative data. Kinetic parameters of enzymes involved in this compound metabolism, such as 2-oxoadipate reductase, are summarized in clearly structured tables, allowing for straightforward comparison and analysis. This quantitative data is vital for researchers modeling metabolic pathways and for professionals in drug development targeting enzymatic dysregulation.

Furthermore, the guide employs Graphviz (DOT language) to create clear and concise diagrams of the relevant metabolic pathways and experimental workflows. These visualizations offer an accessible overview of the complex biochemical processes involving this compound, from its synthesis to its potential downstream conversions.

Clinically, the accumulation of this compound in urine is a hallmark of the rare inborn error of metabolism known as 2-ketoadipic aciduria, which is also referred to as 2-aminoadipic and 2-oxoadipic aciduria[1][2]. This condition results from a deficiency in the degradation pathway of lysine, hydroxylysine, and tryptophan[2]. While the clinical presentation of this disorder can be highly variable, the consistent elevation of this compound serves as a crucial diagnostic biomarker.

This technical guide serves as an essential reference for the scientific community, consolidating the current knowledge on this compound and highlighting areas for future investigation. Its detailed presentation of data, protocols, and pathways is intended to accelerate research into the metabolic roles of this intriguing molecule and its implications for human health.

Core Biochemical Role and Metabolic Pathways

This compound is primarily recognized as a metabolite in the degradation pathway of L-lysine. It is formed from the reduction of 2-oxoadipate (also known as α-ketoadipate), a key intermediate in the catabolism of lysine, tryptophan, and hydroxylysine[1][3].

The principal enzyme responsible for this conversion is 2-oxoadipate reductase (EC 1.1.1.172), an NAD(P)H-dependent enzyme that catalyzes the following reaction[4]:

2-oxoadipate + NAD(P)H + H⁺ ⇌ 2-hydroxyadipate + NAD(P)⁺

In the context of L-lysine degradation in mammals, this pathway primarily occurs within the mitochondria[5][6]. The generated this compound can then be further metabolized, although its complete degradation pathway in humans is not fully elucidated.

In the context of metabolic engineering, this compound is a key intermediate in the biosynthesis of adipic acid, a valuable platform chemical. Engineered pathways in microorganisms can convert 2-hydroxyadipate to 2-hexenedioic acid via the action of enzymes like 2-hydroxyadipyl-CoA synthetase and 2-hydroxyadipyl-CoA dehydratase[7][8][9].

Visualization of the Lysine Degradation Pathway

Quantitative Data

A critical aspect of understanding the biochemical role of this compound is the characterization of the enzymes that metabolize it. The following table summarizes the kinetic parameters for the reduction of 2-oxoadipate by two different (R)-2-hydroxyacid dehydrogenases.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| (R)-2-hydroxyglutarate dehydrogenase (Hgdh) from Acidaminococcus fermentans | 2-Oxoadipate | 3.4 ± 0.4 | 1.9 ± 0.1 | 5.6 x 102 | [10][11] |

| 2-Oxoglutarate | 0.28 ± 0.03 | 11.1 ± 0.4 | 4.0 x 104 | [10][11] | |

| d-3-phosphoglycerate dehydrogenase (Pgdh) from Escherichia coli | 2-Oxoadipate | 11.0 ± 2.0 | 0.4 ± 0.04 | 3.6 x 101 | [10][11] |

| 2-Oxoglutarate | 0.18 ± 0.02 | 3.0 ± 0.1 | 1.7 x 104 | [10][11] |

Table 1: Kinetic Parameters for the Reduction of 2-Oxoadipate.

Pathophysiological Significance

The primary clinical relevance of this compound lies in its accumulation in 2-ketoadipic aciduria (also known as 2-aminoadipic and 2-oxoadipic aciduria)[1][2]. This autosomal recessive inborn error of metabolism is characterized by the elevated urinary excretion of 2-ketoadipic acid, 2-aminoadipic acid, and this compound[1]. The underlying genetic defect is in the enzyme complex responsible for the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA[12]. While many individuals with this biochemical phenotype are asymptomatic, some may present with developmental delay, intellectual disability, ataxia, and epilepsy[12].

Experimental Protocols

Quantification of this compound in Urine by GC-MS

The analysis of urinary organic acids, including this compound, is most commonly performed using gas chromatography-mass spectrometry (GC-MS) following solvent extraction and chemical derivatization.

1. Sample Preparation and Extraction:

-

To a 1-2 mL urine sample, add an internal standard (e.g., a stable isotope-labeled version of a related organic acid).

-

Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. The extraction is typically repeated to ensure complete recovery.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

-

The dried extract is derivatized to increase the volatility of the organic acids for GC analysis. A common method is silylation.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

-

Incubate the mixture at a controlled temperature (e.g., 70-90°C) for a specified time (e.g., 15-30 minutes) to allow for complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) esters and ethers[13][14].

3. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The GC separates the different derivatized organic acids based on their boiling points and interactions with the column stationary phase.

-

The mass spectrometer detects and fragments the eluting compounds, generating a unique mass spectrum for each analyte.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Visualization of the GC-MS Workflow

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence to suggest that this compound functions as a signaling molecule in the same vein as well-established second messengers. Its primary known role is as a metabolic intermediate. However, its accumulation in pathological states can lead to downstream metabolic disturbances. The elevated levels of this compound in 2-ketoadipic aciduria are a consequence of a blocked metabolic pathway, leading to the shunting of its precursor, 2-oxoadipate, towards reduction.

Visualization of the Metabolic Block in 2-Ketoadipic Aciduria

Conclusion

This compound holds a significant, albeit somewhat under-investigated, position in intermediary metabolism. As an intermediate in L-lysine degradation, its biochemical role is primarily catabolic. However, its accumulation in the inborn error of metabolism, 2-ketoadipic aciduria, underscores its importance as a clinical biomarker. The methodologies for its detection are well-established, and ongoing research in metabolic engineering highlights its potential as a precursor for industrially relevant chemicals. Further research is warranted to fully elucidate its downstream metabolic fate in mammalian systems and to explore any potential, as-yet-undiscovered, biological functions beyond its role as a metabolic intermediate. This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of this fascinating molecule.

References

- 1. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-oxoadipate reductase - Wikipedia [en.wikipedia.org]

- 5. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Directed Evolution of (R)-2-Hydroxyglutarate Dehydrogenase Improves 2-Oxoadipate Reduction by 2 Orders of Magnitude - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–function analyses of the G729R 2-oxoadipate dehydrogenase genetic variant associated with a disorder of l-lysine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aurametrix.weebly.com [aurametrix.weebly.com]

- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

The Role of 2-Hydroxyadipic Acid in Lysine Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the involvement of 2-hydroxyadipic acid in the mammalian lysine degradation pathway. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who are investigating amino acid metabolism and related disorders. This document details the core biochemical reactions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic pathways.

The Lysine Degradation Pathway: An Overview

Lysine, an essential amino acid, is primarily catabolized in the liver mitochondria via the saccharopine pathway.[1] A secondary route, the pipecolic acid pathway, is more active in the brain.[2] Both pathways converge to produce α-aminoadipic semialdehyde, which is then further metabolized.[3]

The saccharopine pathway begins with the condensation of L-lysine and α-ketoglutarate to form saccharopine. This reaction is catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase and saccharopine dehydrogenase activities.[4][5] Saccharopine is subsequently cleaved by the saccharopine dehydrogenase domain of AASS to yield L-glutamate and α-aminoadipic semialdehyde.[4][6] This semialdehyde is then oxidized to α-aminoadipate by α-aminoadipic semialdehyde dehydrogenase (ALDH7A1).[7][8]

α-Aminoadipate is a key intermediate that is transaminated by aminoadipate aminotransferase to form α-ketoadipate (also known as 2-oxoadipate).[9] This α-keto acid is then oxidatively decarboxylated to glutaryl-CoA by the 2-oxoadipate dehydrogenase complex (OADHC), a multi-enzyme complex for which DHTKD1 is the E1 component.[10][11]

This compound: A Side Product of Lysine Catabolism

This compound is formed from the reduction of 2-oxoadipate. This reaction is catalyzed by the enzyme 2-oxoadipate reductase, which is also known as 2-hydroxyadipate dehydrogenase. This conversion represents a side reaction from the main lysine degradation pathway.

Elevated levels of this compound in urine and blood are associated with certain inborn errors of metabolism, such as 2-ketoadipic aciduria (also known as α-aminoadipic and α-ketoadipic aciduria), a condition caused by mutations in the DHTKD1 gene encoding the E1 subunit of the 2-oxoadipate dehydrogenase complex. In this disorder, the impaired function of the OADHC leads to an accumulation of 2-oxoadipate, which is then shunted towards its reduction product, this compound.

Quantitative Data

Table 1: Kinetic Parameters of Human 2-Oxoadipate Dehydrogenase Complex (OADHC) and Related Enzymes

| Enzyme/Complex | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Human OADHC (E1a component - DHTKD1) | 2-Oxoadipate | 12.4 | - | - | 7.7 x 10³ | [3] |

| Human OADHC (G729R variant) | 2-Oxoadipate | 26 | - | - | - | [3] |

| Human DHTKD1 | 2-Oxoadipate | 15 | - | - | - | [7] |

| Human DHTKD1 | 2-Oxoglutarate | 250 | 14.2 | - | - | [7] |

| (R)-2-Hydroxyglutarate Dehydrogenase (Acidaminococcus fermentans) | 2-Oxoadipate | 13,000 ± 2,000 | - | 2.5 ± 0.1 | 190 | [6] |

| D-3-Phosphoglycerate Dehydrogenase (E. coli) | 2-Oxoadipate | 1,800 ± 200 | - | 0.3 ± 0.0 | 170 | [6] |

Note: Data for non-human enzymes are provided for comparative purposes due to the lack of specific kinetic data for human 2-hydroxyadipate dehydrogenase.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the lysine degradation pathway and the position of this compound formation.

Units/mL enzyme = (ΔA₃₄₀/min * Total Volume) / (ε * Enzyme Volume)

Conclusion

This compound serves as a biomarker for disruptions in the lysine degradation pathway, particularly for deficiencies in the 2-oxoadipate dehydrogenase complex. While its direct physiological role, if any, is not well-defined, its accumulation points to a metabolic bottleneck at the level of 2-oxoadipate. This guide provides a foundational understanding of the biochemical context of this compound, along with practical experimental approaches for its study. Further research is warranted to fully elucidate the kinetics of human 2-hydroxyadipate dehydrogenase and to explore the potential pathophysiological consequences of elevated this compound levels.

References

- 1. Synthetic analogues of 2-oxo acids discriminate metabolic contribution of the 2-oxoglutarate and 2-oxoadipate dehydrogenases in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Kinetic characterization of human hydroxyacid-oxoacid transhydrogenase: relevance to D-2-hydroxyglutaric and gamma-hydroxybutyric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Complete Kinetic Mechanism of Homoisocitrate Dehydrogenase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway toward Its Non-Cognate Substrate 2-Oxopimelic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of D: -2-hydroxyglutarate dehydrogenase activity in cell homogenates derived from D: -2-hydroxyglutaric aciduria patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elucidation of a complete kinetic mechanism for a mammalian hydroxysteroid dehydrogenase (HSD) and identification of all enzyme forms on the reaction coordinate: the example of rat liver 3alpha-HSD (AKR1C9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of xanthine oxidase activity in some human tissues. An optimized method - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxyadipic Acid: An Endogenous Metabolite and Biomarker for Inborn Errors of Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyadipic acid is a dicarboxylic acid that serves as an endogenous metabolite in human physiology. While present at low levels in healthy individuals, its accumulation in urine is a key biomarker for the rare inborn error of metabolism known as alpha-aminoadipic and alpha-ketoadipic aciduria. This technical guide provides a comprehensive overview of this compound, including its role in metabolic pathways, its clinical significance, quantitative data on its excretion in healthy and diseased states, and detailed experimental protocols for its analysis. This document is intended to be a valuable resource for researchers, clinicians, and professionals involved in drug development and the study of metabolic disorders.

Introduction to this compound

This compound is a six-carbon dicarboxylic acid that is structurally related to adipic acid, with the addition of a hydroxyl group at the second carbon position. It is formed endogenously through the reduction of 2-ketoadipic acid.[1][2] Under normal physiological conditions, this compound is a minor metabolite. However, its significance as a biomarker has been established in the context of specific inborn errors of metabolism.[3][4]

Chronically high levels of this compound are primarily associated with alpha-aminoadipic and alpha-ketoadipic aciduria, an autosomal recessive disorder of lysine and tryptophan metabolism.[4][5] This condition is caused by mutations in the DHTKD1 gene, which encodes a component of the 2-oxoadipate dehydrogenase complex.[6] The enzymatic block leads to the accumulation of upstream metabolites, including 2-ketoadipic acid, 2-aminoadipic acid, and consequently, this compound, which are then excreted in the urine.[4][5] The clinical presentation of this disorder is highly variable, ranging from asymptomatic individuals to patients with neurological and muscular symptoms such as hypotonia, developmental delay, ataxia, and seizures.[4][5]

Biochemical Pathway: Lysine Degradation

This compound is an intermediate in the degradation pathway of the essential amino acid L-lysine. This multi-step process occurs within the mitochondria and involves a series of enzymatic reactions. A defect in the 2-oxoadipate dehydrogenase complex, due to mutations in the DHTKD1 gene, disrupts this pathway, leading to the accumulation of 2-oxoadipate. This ketoacid is then reduced to 2-hydroxyadipate.

Below is a diagram illustrating the terminal steps of the L-lysine degradation pathway, highlighting the point of enzymatic defect and the formation of this compound.

Quantitative Data of this compound in Urine

The quantification of this compound in urine is crucial for the diagnosis and monitoring of alpha-aminoadipic and alpha-ketoadipic aciduria. The following tables summarize the reported concentrations of this compound in healthy individuals and in patients with this metabolic disorder. Values are typically normalized to creatinine concentration to account for variations in urine dilution.

Table 1: Urinary this compound Concentrations in Healthy Individuals

| Population | Age Group | Concentration (mmol/mol creatinine) | Reference |

| Pediatric | 2 days - 15 years | Not typically detected or at very low levels | [7] |

| Pediatric (North Indian) | 1 day - 16 years | Not typically reported as a quantified analyte in healthy controls | [4] |

Note: In most studies of healthy populations, this compound is either undetectable or present at trace levels that are not quantified and reported in reference ranges.

Table 2: Urinary Metabolite Concentrations in Patients with Alpha-Aminoadipic and Alpha-Ketoadipic Aciduria

| Metabolite | Patient Age | Concentration (mmol/mol creatinine) | Reference |

| This compound | 2 years | 5 - 40 | [3] |

| 2-Ketoadipic Acid | 2 years | 10 - 120 | [3] |

| 2-Aminoadipic Acid | 2 years | Elevated (plasma: 120 µmol/L) | [3] |

| This compound | Not specified | 12 - 55 | [8] |

| 2-Ketoadipic Acid | Not specified | 9 - 49 | [8] |

| 2-Aminoadipic Acid | Not specified | 92 - 450 | [8] |

Experimental Protocols

The gold standard for the analysis of urinary organic acids, including this compound, is gas chromatography-mass spectrometry (GC-MS). This section provides a detailed methodology based on established protocols.[9][10][11]

Principle

Urinary organic acids are extracted from the aqueous urine matrix into an organic solvent. To make them volatile for GC analysis, the extracted acids are chemically modified through a process called derivatization. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry, which provides both qualitative identification based on the mass spectrum and quantitative data based on signal intensity relative to an internal standard.

Materials and Reagents

-

Urine sample: First morning void is preferred.[12] Store at -20°C or lower if not analyzed immediately.

-

Internal Standard (IS): e.g., Tropic acid or a stable isotope-labeled analog of an organic acid not typically found in urine.

-

Reagents for extraction:

-

Hydrochloric acid (HCl) for acidification.

-

Sodium chloride (NaCl) for salting out.

-

Ethyl acetate and/or diethyl ether (GC grade).

-

-

Reagents for derivatization:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Pyridine or other suitable solvent.

-

Methoxyamine hydrochloride (for oximation of keto groups).

-

-

Equipment:

-

Glass centrifuge tubes with screw caps.

-

Vortex mixer.

-

Centrifuge.

-

Nitrogen evaporator.

-

Heating block or oven.

-

GC-MS system with a suitable capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

-

Sample Preparation and Extraction

-

Sample Normalization: Thaw the urine sample and centrifuge to remove sediment. Determine the creatinine concentration of the urine to normalize the sample volume. A typical approach is to use a volume of urine equivalent to a specific amount of creatinine (e.g., 0.25 mg).[4]

-

Internal Standard Addition: Add a known amount of the internal standard solution to the normalized urine sample.

-

Oximation (for keto acids): Add methoxyamine HCl solution, vortex, and incubate at 60°C for 30 minutes to convert keto groups to oximes.[9]

-

Acidification: Acidify the sample to a pH of approximately 1-2 with HCl.[11]

-

Extraction: Add NaCl to saturate the aqueous phase. Add the extraction solvent (e.g., ethyl acetate), vortex vigorously for 1-2 minutes, and centrifuge to separate the phases.[9]

-

Repeat Extraction: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.

-

Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen.[9]

Derivatization

-

To the dried residue, add the derivatizing reagent (e.g., a mixture of BSTFA with 1% TMCS and pyridine).[10]

-

Cap the tube tightly and incubate at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 15-30 minutes) to form trimethylsilyl (TMS) derivatives.[9]

-

Cool the sample to room temperature before injection into the GC-MS.

GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: The separation is typically performed on a capillary column with a temperature program that starts at a lower temperature and gradually increases to a higher temperature to elute a wide range of organic acids.

-

Mass Spectrometry: The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum. Quantify the concentration by comparing the peak area of a characteristic ion of this compound to the peak area of the internal standard.

Below is a workflow diagram for the urinary organic acid analysis.

Conclusion

This compound is a critical biomarker for the diagnosis of alpha-aminoadipic and alpha-ketoadipic aciduria, a rare inborn error of metabolism. Its detection and quantification, primarily through GC-MS analysis of urine, are essential for the clinical management of affected individuals. This technical guide provides a foundational understanding of the biochemical basis, clinical relevance, and analytical methodology for this compound. The provided quantitative data and detailed protocols serve as a valuable resource for researchers and clinicians in the field of metabolic disorders and for professionals in drug development who may encounter this metabolite in their work. Further research is warranted to establish more comprehensive age-stratified reference ranges in healthy populations and to further elucidate the pathophysiology of the associated metabolic disorder.

References

- 1. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DHTKD1 Mutations Cause 2-Aminoadipic and 2-Oxoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. DHTKD1 mutations cause 2-aminoadipic and 2-oxoadipic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-ketoadipic aciduria, a new inborn error of lysine metabolism; biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjgnet.com [wjgnet.com]

- 9. aurametrix.weebly.com [aurametrix.weebly.com]

- 10. erndim.org [erndim.org]

- 11. rbmb.net [rbmb.net]

- 12. help.vibrant-wellness.com [help.vibrant-wellness.com]

Stereoisomers and enantiomers of 2-Hydroxyadipic acid

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 2-Hydroxyadipic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, with a specific focus on its stereoisomers. This document delves into the chemical and physical properties, synthesis, separation, and biological relevance of the enantiomers of this compound.

Introduction

This compound, also known as 2-hydroxyhexanedioic acid, is a dicarboxylic acid derivative of adipic acid with the chemical formula C₆H₁₀O₅.[1] The presence of a chiral center at the second carbon atom gives rise to two enantiomers: (R)-2-hydroxyadipic acid and (S)-2-hydroxyadipic acid. The racemic mixture is often referred to as DL-2-hydroxyadipic acid.[2]

This molecule is of significant interest due to its role as a metabolite in biological systems and its potential as a chiral building block in organic synthesis. Notably, elevated levels of this compound in urine are associated with 2-ketoadipic aciduria, an inborn error of metabolism.[1][3] Understanding the properties and biological activities of the individual stereoisomers is crucial for research in metabolic disorders and for the development of stereoselective synthetic methodologies.

Physicochemical Properties

The physicochemical properties of this compound and its individual enantiomers are summarized in the table below. It is important to note that while experimental data for the racemic mixture is available, some properties for the individual enantiomers are predicted due to a lack of published experimental values.

| Property | Racemic this compound | (R)-2-Hydroxyadipic Acid | (S)-2-Hydroxyadipic Acid |

| Molecular Formula | C₆H₁₀O₅ | C₆H₁₀O₅ | C₆H₁₀O₅ |

| Molecular Weight | 162.14 g/mol | 162.14 g/mol | 162.14 g/mol |

| CAS Number | 18294-85-4 | 77252-44-9 | Not available |

| Melting Point | 151 °C | Data not available | Data not available |

| Boiling Point (Predicted) | 401.6 ± 30.0 °C | Data not available | Data not available |

| pKa (Predicted) | 3.77 ± 0.21 | Data not available | Data not available |

| Specific Rotation ([α]D) | 0° | Data not available | Data not available |

| Appearance | White crystalline solid | Solid (predicted) | Solid (predicted) |

| Solubility | Soluble in water | Data not available | Data not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are reported ¹H and ¹³C NMR chemical shifts for racemic this compound in water.[1]

¹H NMR (500 MHz, H₂O, pH 4.0)

-

δ 4.12 ppm (t, 1H): CH-OH

-

δ 2.38 ppm (t, 2H): CH₂-COOH

-

δ 1.78 - 1.64 ppm (m, 4H): -CH₂-CH₂-

¹³C NMR (Data from HSQC, 600 MHz, H₂O, pH 7.0)

-

δ 74.75 ppm: C-OH

-

δ 40.02 ppm: C-4 or C-5

-

δ 36.63 ppm: C-4 or C-5

-

δ 24.39 ppm: C-3

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available, typically after derivatization (e.g., trimethylsilylation) for gas chromatography-mass spectrometry (GC-MS) analysis. The fragmentation pattern can be used for identification and quantification in biological samples.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through two main strategies: enantioselective synthesis or the resolution of a racemic mixture.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the reduction of 2-oxoadipic acid.

Experimental Protocol: Reduction of 2-Oxoadipic Acid

-

Dissolution: Dissolve 2-oxoadipic acid in a suitable solvent, such as water or a buffered aqueous solution, at a concentration of approximately 0.1-0.5 M.

-

Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring. The molar ratio of NaBH₄ to 2-oxoadipic acid should be approximately 1.5:1 to ensure complete reduction.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is acidic and gas evolution ceases.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate, multiple times.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude racemic this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain pure racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Dissolve the racemic this compound in a suitable hot solvent, such as ethanol or acetone. In a separate flask, dissolve an equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine or brucine) in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to facilitate the crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 2 M HCl) to precipitate the enantiomerically enriched this compound.

-

Extraction and Purification: Extract the aqueous solution with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude enantiomer. The enantiomeric purity can be improved by repeated recrystallization of the diastereomeric salt.

-

Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by acidification and extraction.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers.

Proposed Experimental Protocol: Chiral HPLC Separation

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) coated or immobilized on silica gel.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) in a ratio that provides optimal separation (e.g., 90:10 v/v). The addition of a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid) is often necessary to suppress the ionization of the carboxylic acid groups and improve peak shape.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector.

Biological Significance and Metabolic Pathway

This compound is an intermediate in the metabolism of lysine and tryptophan. In the metabolic disorder 2-ketoadipic aciduria, a deficiency in the enzyme 2-ketoadipic dehydrogenase leads to the accumulation of 2-ketoadipic acid, which is then reduced to this compound.[3]

The metabolic pathway involving this compound is illustrated below.

Caption: Metabolic context of this compound in 2-ketoadipic aciduria.

The stereochemistry of the this compound formed in this metabolic pathway is an important area of research, as different enzymes may exhibit stereoselectivity.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of this compound. While there are still gaps in the experimental data for the individual enantiomers, the provided protocols for synthesis, resolution, and analysis offer a solid foundation for researchers in the fields of organic chemistry, biochemistry, and drug development. Further investigation into the specific biological activities of the (R) and (S) enantiomers will be crucial for a complete understanding of their roles in health and disease.

References

An In-Depth Technical Guide to 2-Hydroxyadipic Acid: Nomenclature, Properties, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxyadipic acid, a dicarboxylic acid with emerging significance in metabolic research and clinical diagnostics. This document details its chemical nomenclature, physical and chemical properties, its role in human metabolism, and provides generalized experimental protocols for its synthesis, purification, and analysis.

Nomenclature and Synonyms

This compound is a six-carbon dicarboxylic acid with a hydroxyl group at the alpha-position relative to one of the carboxyl groups. Its systematic and common names are crucial for accurate identification in scientific literature and databases.

The primary and most accurate name for this compound is 2-hydroxyhexanedioic acid , according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] However, it is also widely known by several synonyms.

A comprehensive list of its identifiers is provided below:

| Identifier Type | Value |

| IUPAC Name | 2-hydroxyhexanedioic acid[1][2][3] |

| Common Name | This compound[1][2] |

| Synonyms | α-Hydroxyadipic acid[1][4], 2-Hydroxyadipate[1], 2-Hydroxy-hexanedioic acid[1], DL-2-Hydroxyadipic acid[3] |

| CAS Number | 18294-85-4[2] |

| Molecular Formula | C₆H₁₀O₅[1][2] |

| Molecular Weight | 162.14 g/mol [2] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, analysis, and for interpreting its biological behavior.

| Property | Value | Source |

| Physical State | Solid[2] | PubChem |

| Melting Point | 151 °C | LookChem[5] |

| Boiling Point (Predicted) | 401.6 °C at 760 mmHg | LookChem[5] |

| Water Solubility (Predicted) | 70.3 g/L | FooDB[4] |

| pKa (Strongest Acidic, Predicted) | 3.44 | FooDB[4] |

| logP (Predicted) | -0.79 | FooDB[4] |

| Solubility in Organic Solvents | DMF: 2 mg/mL, DMSO: 1 mg/mL, Ethanol: 2 mg/mL | Cayman Chemical[6] |

Metabolic Significance: Role in Lysine Degradation and 2-Ketoadipic Aciduria

This compound is a key intermediate in the catabolism of the essential amino acid L-lysine.[7] Specifically, it is a downstream metabolite in the saccharopine pathway, one of the main routes for lysine degradation in mammals.

A defect in the enzyme 2-ketoadipic dehydrogenase leads to the genetic disorder 2-ketoadipic aciduria .[7] In this condition, the metabolic block prevents the conversion of 2-ketoadipic acid to glutaryl-CoA. This leads to an accumulation of upstream metabolites, including 2-ketoadipic acid, 2-aminoadipic acid, and consequently, this compound, which is formed by the reduction of 2-ketoadipic acid.[8] The elevated levels of these organic acids in urine are characteristic diagnostic markers for this disorder.

Below is a simplified diagram of the relevant portion of the lysine degradation pathway, illustrating the metabolic block in 2-ketoadipic aciduria and the resulting accumulation of this compound.

Experimental Protocols

The following sections provide generalized, detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions and research applications.

Chemical Synthesis of this compound

This protocol describes a potential synthetic route for this compound via the reduction of 2-ketoadipic acid.

Materials:

-

2-Ketoadipic acid

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

pH paper or pH meter

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known quantity of 2-ketoadipic acid in methanol.

-

Cooling: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C.

-

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. Monitor the reaction for gas evolution and maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction to stir in the ice bath for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH of the solution is acidic (pH 2-3). This will neutralize the excess borohydride and the borate esters.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to yield the crude this compound.

Purification by Recrystallization

This protocol outlines a general procedure for the purification of solid this compound by recrystallization.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., water, ethyl acetate/hexane mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantitative analysis of this compound in biological samples, such as urine, using GC-MS following derivatization.

Materials:

-

Biological sample (e.g., urine)

-

Internal standard (e.g., a stable isotope-labeled analog of this compound)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Pyridine

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: To a known volume of the biological sample, add the internal standard. Acidify the sample to pH 1-2 with HCl.

-

Extraction: Extract the organic acids from the acidified sample with ethyl acetate (3 x sample volume).

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporation: Filter the extract and evaporate to dryness under a gentle stream of nitrogen.

-

Derivatization: To the dried residue, add pyridine and the derivatization reagent (BSTFA + 1% TMCS). Cap the vial tightly and heat at 60-80 °C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a temperature program to separate the TMS-derivatized organic acids. A typical program might start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a period to ensure all compounds elute.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

-

Quantification: Identify the TMS derivative of this compound based on its retention time and mass spectrum. Quantify the analyte by comparing the peak area of its characteristic ions to the peak area of the corresponding ions of the internal standard.

Conclusion

This compound is a metabolite of significant interest due to its link to the inborn error of metabolism, 2-ketoadipic aciduria. Accurate identification and quantification of this compound are crucial for the diagnosis and monitoring of this condition. This technical guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and metabolic context. The generalized experimental protocols offered herein provide a foundation for researchers to develop and optimize methods for the synthesis, purification, and analysis of this compound in a laboratory setting. Further research into the specific roles of this metabolite may uncover additional biological significance and potential therapeutic applications.

References

- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN103687841A - Method for producing alpha-hydroxycarboxylic acid esters - Google Patents [patents.google.com]

- 4. α-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-hydroxyhexanedioic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 2-hydroxyhexanedioic acid. It is intended to be a valuable resource for researchers and professionals involved in drug development and metabolic studies. This document summarizes key data, outlines relevant experimental methodologies, and visualizes its primary metabolic pathway.

Core Chemical and Physical Properties

2-Hydroxyhexanedioic acid, also known as 2-hydroxyadipic acid, is an organic compound that plays a role in amino acid metabolism.[1][2] It is a derivative of adipic acid with a hydroxyl group at the alpha position.[1][3] The presence of this compound, particularly at elevated levels, is associated with the metabolic disorder 2-aminoadipic and 2-oxoadipic aciduria.[1][4]

All quantitative data for 2-hydroxyhexanedioic acid are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of 2-Hydroxyhexanedioic Acid

| Property | Value | Source |

| IUPAC Name | 2-hydroxyhexanedioic acid | [1][5] |

| Synonyms | This compound, α-Hydroxyadipic acid, (R)-2-HYDROXYADIPIC ACID, DL-2-Hydroxyadipic acid | [1][6][7] |

| Molecular Formula | C6H10O5 | [6][7][8] |

| Molecular Weight | 162.14 g/mol | [1][5][6] |

| Physical Description | Solid, typically a white or off-white crystalline solid.[1][7][9] | |

| CAS Number | 18294-85-4 (for the racemate), 77252-44-9 (for the R-enantiomer) | [1][5][6][7] |

| Melting Point | 151 °C | [9][10] |

| Boiling Point | 401.6 °C at 760 mmHg (Predicted) | [9][10] |

| Solubility | Soluble in water and methanol.[9][10] Also soluble in DMF (2 mg/ml), DMSO (1 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2, 5 mg/ml).[11] | |

| pKa (strongest acidic) | 3.44 (Predicted) | [4] |

| LogP | -0.6 to -0.79 (Predicted) | [4][6] |

Spectral Data

The following table summarizes the available spectral data for the characterization of 2-hydroxyhexanedioic acid.

Table 2: Spectral Properties of 2-Hydroxyhexanedioic Acid

| Data Type | Parameters and Key Features | Source |

| 1H NMR | Varian, 500 MHz, in Water at pH 4.00. Key shifts (ppm): 1.63-1.80 (m), 2.37-2.40 (m), 4.11-4.13 (m). | [1] |

| Mass Spectrometry (GC-MS) | Key m/z fragments: 129.0, 171.0, 261.0. | [3] |

| Mass Spectrometry (LC-MS/MS) | Negative ion mode precursor [M-H]- at m/z 161.0455474. Key fragment ions at m/z 143.03604, 117.05557, 99.04487, 71.05001. | [3] |

| 13C NMR, IR | While these are standard analytical techniques for structure elucidation, detailed public spectra with peak assignments for 2-hydroxyhexanedioic acid are not readily available in the reviewed literature. Researchers would need to perform these analyses to obtain this data. |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of 2-hydroxyhexanedioic acid are not extensively detailed in publicly available literature. However, based on existing research, the following sections outline the general methodologies that would be employed.

Synthesis

A reported method for the synthesis of 2-hydroxyhexanedioic acid involves the catalytic oxidation of 2-hydroxycyclohexanone.

Methodology Overview:

-

Starting Material: 2-hydroxycyclohexanone, which can be derived from both petroleum and biomass sources.

-

Oxidant: Molecular oxygen.

-

Catalyst: Heteropolyacids, with H4PVW11O40 reported to give the highest yield.

-

General Procedure: The reaction involves the oxidation of 2-hydroxycyclohexanone in the presence of the heteropolyacid catalyst under an oxygen atmosphere. The reaction likely proceeds through the formation of 1,2-cyclohexanedione as an intermediate, which is then further oxidized to yield 2-hydroxyhexanedioic acid.

-

Purification: While specific details are not provided, standard purification techniques for acidic compounds, such as crystallization or column chromatography, would likely be employed to isolate the final product.

Analytical Methods

The analysis of 2-hydroxyhexanedioic acid, particularly in biological samples, is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Derivatization: Due to its low volatility, 2-hydroxyhexanedioic acid requires derivatization prior to GC-MS analysis. This typically involves esterification of the carboxylic acid groups and silylation of the hydroxyl group to increase volatility.

-

Gas Chromatography: A capillary column suitable for the separation of organic acids or fatty acid derivatives would be used. The temperature program would be optimized to ensure good separation from other metabolites.

-

Mass Spectrometry: Electron ionization (EI) is commonly used, and the resulting mass spectrum will show characteristic fragment ions that can be used for identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

Chromatography: Reversed-phase or HILIC chromatography can be used for the separation of 2-hydroxyhexanedioic acid from complex biological matrices. The mobile phase composition and gradient are optimized for retention and separation.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used to generate the deprotonated molecule [M-H]-.

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) of the precursor ion generates specific product ions. Multiple reaction monitoring (MRM) of these transitions provides high selectivity and sensitivity for quantification.

Biological Role and Metabolic Pathway

2-Hydroxyhexanedioic acid is an intermediate in the degradation pathway of the amino acids L-lysine and L-tryptophan.[7] An accumulation of 2-hydroxyhexanedioic acid, along with 2-aminoadipic acid and 2-oxoadipic acid, in urine and blood is a key diagnostic marker for the rare autosomal recessive metabolic disorder known as 2-aminoadipic and 2-oxoadipic aciduria.[1][4]

This disorder is caused by mutations in the DHTKD1 gene.[1][6] This gene encodes a component of the 2-oxoadipate dehydrogenase complex (OADHC), which is responsible for the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA.[6][7] A deficiency in this enzyme leads to a block in the metabolic pathway, resulting in the accumulation of upstream metabolites.

The following diagram illustrates the position of 2-hydroxyhexanedioic acid within the lysine degradation pathway and the metabolic block leading to 2-aminoadipic and 2-oxoadipic aciduria.

Caption: Lysine degradation pathway and the role of 2-hydroxyhexanedioic acid.

This guide serves as a foundational resource for understanding the core properties and biological significance of 2-hydroxyhexanedioic acid. Further research into detailed synthetic and analytical protocols is recommended for specific laboratory applications.

References

- 1. 2-Aminoadipic 2-Oxoadipic Aciduria: Symptoms, & Treatment [medicoverhospitals.in]

- 2. (2S)-2-hydroxy-hexanedioic acid(18294-85-4) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. DHTKD1 Mutations Cause 2-Aminoadipic and 2-Oxoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]

- 8. This compound|lookchem [lookchem.com]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156) [hmdb.ca]

- 10. 2-Hydroxyhexanedioic Acid - Metabolite Database [metaboldb.princeton.edu]

- 11. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0324698) [np-mrd.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Hydroxyadipic Acid from 2-Ketoadipic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyadipic acid is a hydroxy-dicarboxylic acid that is metabolically derived from the reduction of 2-ketoadipic acid.[1][2][3] This reaction is a key step in the cellular metabolism of lysine and tryptophan. In certain metabolic disorders, such as 2-ketoadipic acidemia, a deficiency in 2-ketoadipic dehydrogenase leads to the accumulation of 2-ketoadipic acid and its subsequent conversion to this compound.[1][4][5][6] The enzymatic synthesis of this compound is a critical process for various research applications, including the study of metabolic diseases and the bio-based production of valuable chemicals like adipic acid.[7][8] This document provides detailed protocols for the enzymatic synthesis of this compound from 2-ketoadipic acid, along with relevant quantitative data and pathway visualizations.

Enzymatic Synthesis Overview

The conversion of 2-ketoadipic acid to this compound is a reduction reaction that can be catalyzed by several dehydrogenases. While a specific 2-hydroxyadipate dehydrogenase exists, it has not been extensively characterized.[7] However, researchers have identified and utilized other enzymes with broad substrate specificity that can efficiently catalyze this transformation. These enzymes are promising catalysts for both laboratory-scale synthesis and metabolic engineering applications.

Key enzymes capable of reducing 2-ketoadipic acid include:

-